

Application Notes & Protocols: Vibi G™ High-Throughput Screening Platform

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Compound of Interest

Compound Name: Vibi G

Cat. No.: B1575606

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Introduction

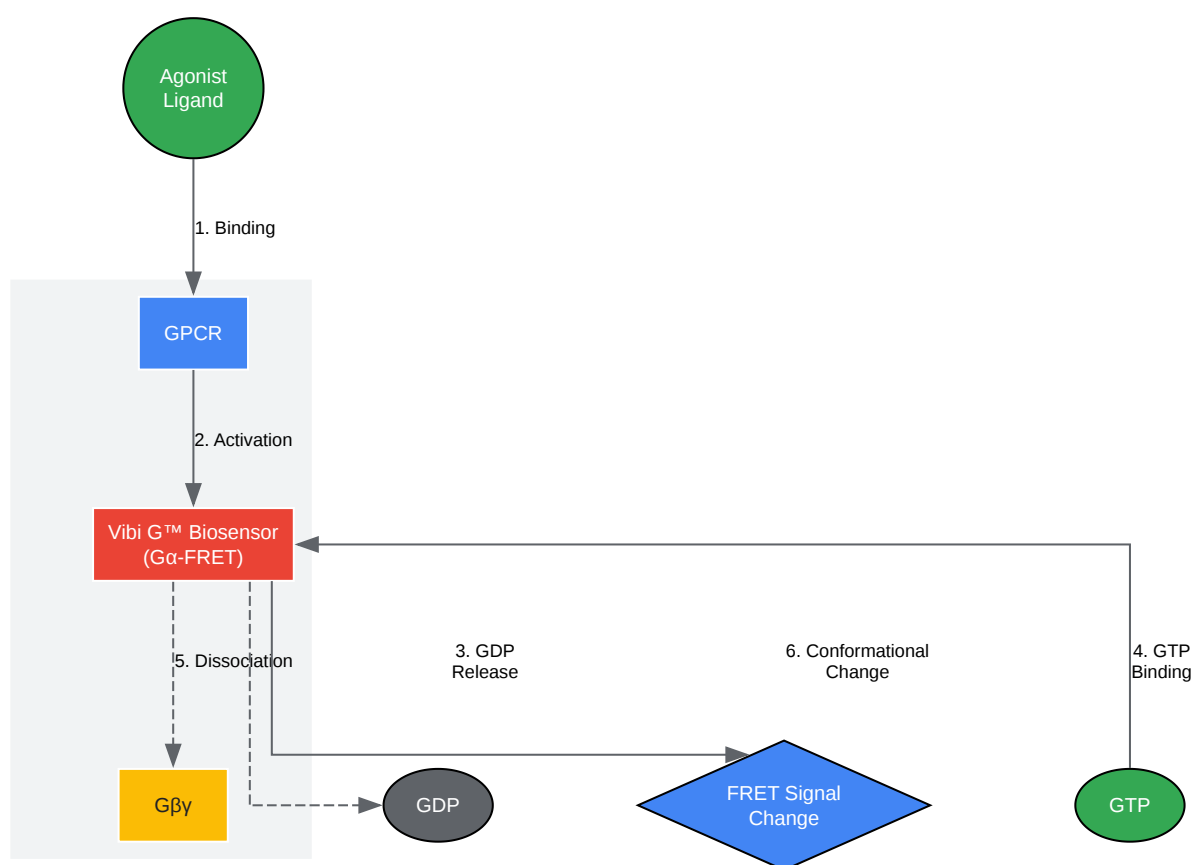
G-protein coupled receptors (GPCRs) represent one of the largest and most important families of drug targets.[1][2] Developing robust and efficient high-throughput screening (HTS) assays to identify and characterize GPCR modulators is crucial for modern drug discovery.[3][4] The **Vibi G™** platform is a novel, live-cell biosensor technology designed for the direct and real-time monitoring of G-protein activation. This technology provides a sensitive and homogeneous assay format, ideal for HTS campaigns aimed at discovering novel agonists, antagonists, and allosteric modulators of GPCRs.

These application notes provide an overview of the **Vibi G™** technology, its application in HTS, and detailed protocols for performing primary and secondary screens.

Principle of the Vibi G™ Assay

The **Vibi G™** technology is based on a genetically encoded biosensor that directly reports on the activation state of Gα subunits. The biosensor is a fusion protein comprising a fluorescent protein pair integrated with a Gα subunit. Upon GPCR activation by a ligand, the Gα subunit undergoes a conformational change as it exchanges GDP for GTP.[2] This change in the Gα subunit's conformation alters the distance and/or orientation between the fluorescent proteins, leading to a measurable change in the fluorescence resonance energy transfer (FRET) signal.

The **Vibi G™** assay thus provides a direct, real-time readout of G-protein activation in living cells.



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Figure 1: Principle of the **Vibi G™** Assay.

Quantitative Data Summary

The **Vibi G™** platform provides high-quality data suitable for HTS. Below is a summary of typical assay performance and results from a hypothetical screen for agonists of the β 2-adrenergic receptor (β 2AR), a Gs-coupled GPCR.

Parameter	Value	Description
Assay Window		
Signal to Background (S/B)	8.5	Ratio of the mean signal of the positive control (Isoproterenol) to the negative control (vehicle).
Signal to Noise (S/N)	15.2	Ratio of the difference between the mean signals of the positive and negative controls to the standard deviation of the negative control.
Assay Robustness		
Z'-factor	0.78	A measure of assay quality, with values > 0.5 indicating an excellent assay for HTS.
Screening Results		
Hit Rate	0.5%	Percentage of compounds identified as active in the primary screen.
Compound Potency		
Isoproterenol (EC50)	1.2 nM	Potency of the reference agonist.
Hit Compound 1 (EC50)	25.6 nM	Potency of a representative hit compound from the primary screen.
Hit Compound 2 (EC50)	150.3 nM	Potency of another representative hit compound from the primary screen.
Antagonist Potency		

Propranolol (IC50)

5.8 nM

Potency of the reference antagonist against Isoproterenol-stimulated activity.

Experimental Protocols

Protocol 1: Primary Agonist Screening

This protocol describes a method for identifying novel agonists of a target GPCR using the **Vibi G™** platform in a 384-well format.

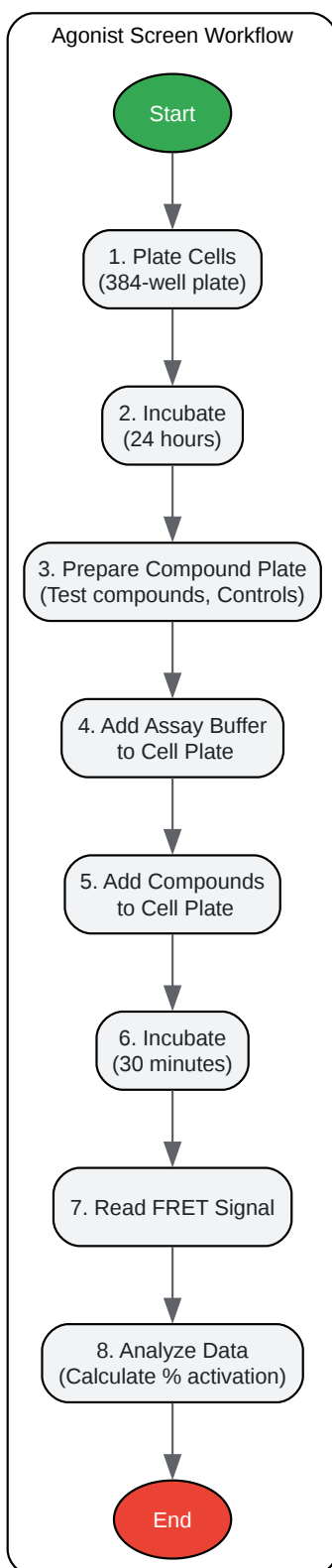
Materials:

- HEK293 cells stably expressing the target GPCR and the appropriate **Vibi G™** biosensor.
- Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.
- Test compounds dissolved in DMSO.
- Reference agonist (e.g., Isoproterenol for β 2AR).
- 384-well, black, clear-bottom microplates.
- Plate reader with FRET capabilities.

Procedure:

- Cell Plating:
 - Trypsinize and resuspend the cells in culture medium to a density of 2×10^5 cells/mL.
 - Dispense 25 μ L of the cell suspension into each well of the 384-well plate (5,000 cells/well).
 - Incubate the plate at 37°C, 5% CO2 for 24 hours.
- Compound Addition:

- Prepare a compound plate by diluting test compounds to a 4X final concentration in Assay Buffer. Include wells with reference agonist (positive control) and vehicle (negative control).
- Remove the culture medium from the cell plate and add 20 μ L of Assay Buffer to each well.
- Add 10 μ L from the compound plate to the cell plate.
- Incubation and Measurement:
 - Incubate the plate at room temperature for 30 minutes, protected from light.
 - Measure the FRET signal using a plate reader with appropriate filter sets for the fluorescent protein pair in the **Vibi G™** biosensor.



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Figure 2: Experimental workflow for a primary agonist screen.

Protocol 2: Secondary Antagonist Screening

This protocol is for characterizing the potency of antagonist compounds identified in a primary screen or from other sources.

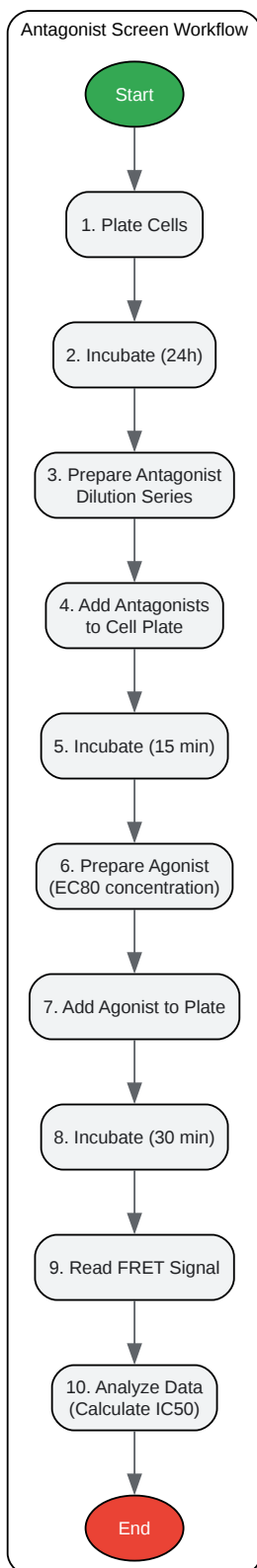
Materials:

- Same as Protocol 1.
- Reference antagonist (e.g., Propranolol for β 2AR).
- EC80 concentration of the reference agonist.

Procedure:

- Cell Plating: Follow step 1 from Protocol 1.
- Antagonist Addition:
 - Prepare a serial dilution of the antagonist compounds in Assay Buffer at a 4X final concentration.
 - Remove the culture medium from the cell plate and add 20 μ L of Assay Buffer.
 - Add 10 μ L of the diluted antagonist compounds to the cell plate.
 - Incubate for 15 minutes at room temperature.
- Agonist Addition:
 - Prepare the reference agonist at a 4X EC80 concentration in Assay Buffer.
 - Add 10 μ L of the agonist solution to all wells except the negative control wells (which receive 10 μ L of Assay Buffer).
- Incubation and Measurement:
 - Incubate the plate for 30 minutes at room temperature, protected from light.

- Measure the FRET signal.



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Figure 3: Experimental workflow for a secondary antagonist screen.

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